molecular formula C15H23NO3S B2944267 N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide CAS No. 1351602-61-3

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B2944267
CAS No.: 1351602-61-3
M. Wt: 297.41
InChI Key: KIBXCOMLUPRRQV-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl group, a hydroxyethyl group, and a methylbenzenesulfonamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide typically involves the reaction of cyclohexylamine with 2-chloroethanol to form N-(2-cyclohexyl-2-hydroxyethyl)amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.

Major Products

    Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-4-methylbenzenesulfonamide.

    Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide
  • N-(2-cyclohexyl-2-hydroxyethyl)acetamide
  • N-(2-cyclohexyl-2-hydroxyethyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h7-10,13,15-17H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBXCOMLUPRRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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